molecular formula C6H5F2N B8226744 2-(3,3-Difluorocyclobutylidene)acetonitrile CAS No. 1638761-44-0

2-(3,3-Difluorocyclobutylidene)acetonitrile

Cat. No.: B8226744
CAS No.: 1638761-44-0
M. Wt: 129.11 g/mol
InChI Key: RNOGYHBZEWCHCX-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclobutylidene)acetonitrile (CAS 1638761-44-0) is a nitrile-containing compound featuring a cyclobutylidene ring substituted with two fluorine atoms. Its molecular formula is C₆H₅F₂N, with an InChIKey of RNOGYHBZEWCHCX-UHFFFAOYSA-N . The structure comprises a strained cyclobutane ring fused to an acetonitrile group, with fluorine atoms at the 3,3-positions. This configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3,3-difluorocyclobutylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c7-6(8)3-5(4-6)1-2-9/h1H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOGYHBZEWCHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC#N)CC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248833
Record name Acetonitrile, 2-(3,3-difluorocyclobutylidene)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638761-44-0
Record name Acetonitrile, 2-(3,3-difluorocyclobutylidene)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638761-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-(3,3-difluorocyclobutylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutylidene)acetonitrile typically involves the reaction of a suitable cyclobutylidene precursor with a fluorinating agent. One common method includes the use of difluorocarbene as the fluorinating agent, which reacts with cyclobutylidene intermediates under controlled conditions to introduce the difluoro functionality . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of 2-(3,3-Difluorocyclobutylidene)acetonitrile may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutylidene)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutylidene oxides, while reduction can produce difluorocyclobutylidene amines .

Mechanism of Action

Comparison with Similar Compounds

Cyclobutane-Ring-Containing Acetonitriles

Compounds with cyclobutane rings and nitrile groups are compared below:

Compound Name CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(3,3-Difluorocyclobutylidene)acetonitrile 1638761-44-0 -F, -F C₆H₅F₂N 145.11 Cyclobutylidene with two electronegative F atoms
2-(3,3-Dimethoxycyclobutyl)acetonitrile 2168684-27-1 -OCH₃, -OCH₃ C₇H₁₁NO₂ 141.16 Cyclobutyl with electron-donating methoxy groups
2-(3,3-Dimethylcyclobutyl)acetonitrile 129415-86-7 -CH₃, -CH₃ C₈H₁₃N 123.20 Cyclobutyl with bulky methyl groups

Key Differences :

  • Electronic Effects : Fluorine’s electronegativity lowers the HOMO energy of 2-(3,3-Difluorocyclobutylidene)acetonitrile compared to methoxy or methyl-substituted analogs, enhancing electrophilicity .
  • Polarity : The difluoro derivative is more polar than dimethyl or dimethoxy analogs, influencing solubility and chromatographic behavior .

Fluorinated Aromatic Acetonitriles

Fluorinated aromatic nitriles share functional similarities but differ in ring structure:

Compound Name CAS Substituents Molecular Formula MW (g/mol) Key Features
2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile 175136-84-2 -F, two -CH₂CN C₁₀H₇FN₂ 174.06 Fluorophenylene with dual nitrile groups
3-(Trifluoromethyl)phenoxyacetonitrile 2145-31-5 -OCH₂CN, -CF₃ C₈H₇FO₃ 182.14 Trifluoromethyl phenoxy nitrile

Comparison :

  • Ring Conjugation: Aromatic systems (e.g., 175136-84-2) allow π-conjugation, unlike the non-aromatic cyclobutylidene in the target compound. This affects UV absorption and electronic transitions .
  • Bioactivity : Trifluoromethyl groups (2145-31-5) are common in agrochemicals, whereas cyclobutylidene nitriles may target strained-ring motifs in drug design .

Other Halogenated Acetonitriles

Halogenation influences reactivity and applications:

Compound Name CAS Halogens Molecular Formula MW (g/mol) Key Properties
2-(2,4-Dichlorophenyl)acetonitrile - Cl, Cl C₈H₅Cl₂N 200.04 Aromatic Cl substituents enhance stability
4-Fluorophenylacetonitrile 459-22-3 F C₈H₆FN 135.14 Mono-fluorinated aromatic nitrile

Contrasts :

  • Bond Strength : C-F bonds in the target compound are stronger than C-Cl bonds in 2-(2,4-Dichlorophenyl)acetonitrile, impacting thermal stability .
  • Applications : Dichloro derivatives are often intermediates in pesticide synthesis, while fluoro compounds are prioritized in pharmaceuticals .

Research Findings and Data Gaps

  • Spectroscopic Data : 13C NMR and IR data for similar compounds (e.g., 2-(2,4-Dichlorophenyl)acetonitrile in ) suggest methodologies for characterizing the difluoro derivative .
  • Quantum Chemical Insights : DFT studies () predict that fluorine substituents lower HOMO-LUMO gaps, increasing reactivity compared to methyl/methoxy analogs .

Limitations :

  • Physical properties (e.g., melting point, solubility) for 1638761-44-0 are unavailable in the evidence.
  • Safety and toxicity data remain unlisted for most compounds .

Biological Activity

2-(3,3-Difluorocyclobutylidene)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutylidene moiety with two fluorine atoms, which significantly influences its chemical properties and biological interactions. The presence of the difluorocyclobutyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.

The biological activity of 2-(3,3-Difluorocyclobutylidene)acetonitrile is primarily attributed to its interaction with various molecular targets within biological systems. It may act through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It may interact with receptors involved in cellular signaling, leading to alterations in physiological responses.

Research Findings

Recent studies have indicated that 2-(3,3-Difluorocyclobutylidene)acetonitrile exhibits:

  • Antimicrobial Activity : Preliminary data suggest that the compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound may reduce inflammation markers, suggesting a role in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers
Enzyme InhibitionSpecific enzyme targets identified

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that 2-(3,3-Difluorocyclobutylidene)acetonitrile demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, showing effectiveness comparable to known antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models, the administration of 2-(3,3-Difluorocyclobutylidene)acetonitrile resulted in a marked decrease in pro-inflammatory cytokines. This suggests its potential utility in treating conditions characterized by excessive inflammation.

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